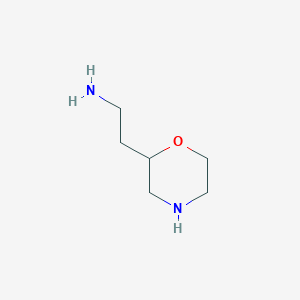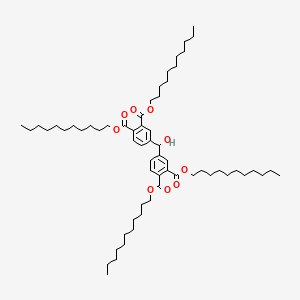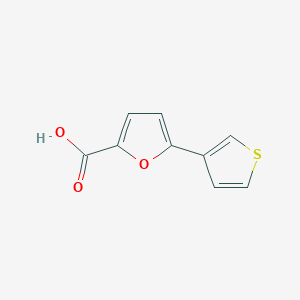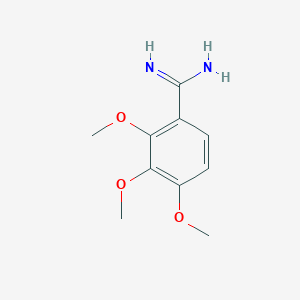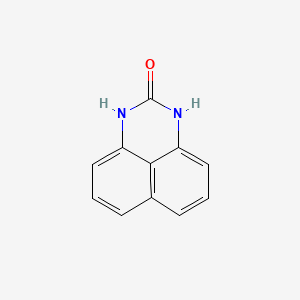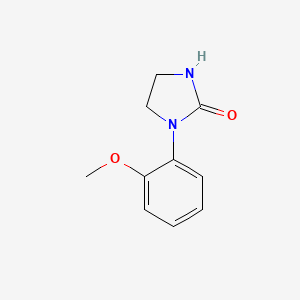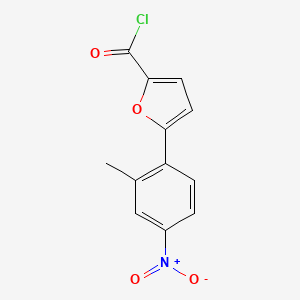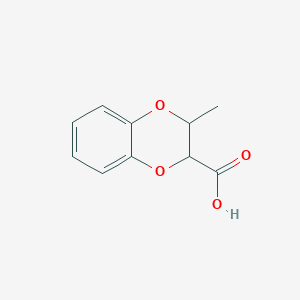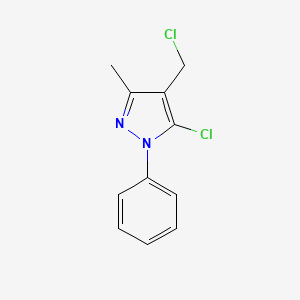
Dichloro(diisopropylamino)borane
概要
説明
Dichloro(diisopropylamino)borane is a chemical compound with the formula C6H14BCl2N . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of Boron trichloride and Diisopropylamine . The detailed synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 23 bonds, including 9 non-H bonds and 2 rotatable bonds .Chemical Reactions Analysis
This compound is a reactant for cyclizative alkenylboration of carbon-carbon double bonds and cyclizative carboboration of C-C triple bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.90 g/mol . It is a liquid at room temperature and has a boiling point of 61 °C at 13 mmHg . The compound should be stored at temperatures between 2-8°C .科学的研究の応用
1. Synthesis and Structure Analysis
Dichloro(diisopropylamino)borane has been utilized in synthesizing various novel chemical compounds. For example, its reaction with subvalent species generated from sodium/potassium alloy with unsaturated aliphatic hydrocarbons has yielded compounds like 2,5-dihydroboroles and 1,3-dihydrodiboretes (Bromm et al., 1990). Similarly, its reaction with anisole led to the production of diisopropylamino(diphenoxy)borane and other related compounds (Maringgele & Meller, 1989).
2. Catalytic Applications
This compound is also used as a catalyst. For instance, its reaction with aryl-substituted α-olefins, catalyzed by Cp2TiCl2, leads to the production of trans-1-alkenyl(chlorodiisopropylamino)boranes (Khusainova et al., 2019).
3. Development of New Heterocycles
Reactions involving this compound have been instrumental in creating new heterocycles. For instance, its reaction with isoquinoline and other aromatic nitrogen heterocycles led to the formation of compounds containing diazaborole and diazaborolidine ring systems (Maringgele et al., 1988).
4. Synthesis of Complex Boranes
This compound is used in the synthesis of complex boranes and boron-containing compounds. For instance, its reaction with sodium/potassium alloy in 1,2-dimethoxyethane has been used to synthesize compounds like C6H6·xBN(i-C3H7)2 (Meller et al., 1988).
5. Applications in Organometallic Chemistry
In organometallic chemistry, this compound is used to create novel organometallic structures. For instance, its reaction with cyclooctatetraene led to the synthesis of 9-diisopropylamino-9-borabicyclo[4.2.1]nona-2,4,7-triene, showcasing its versatility in creating unique molecular architectures (Maringgele et al., 1990).
6. Forming Boron-Containing Polycycles
The compound has been used in forming polycyclic structures involving boron atoms. For example, its reaction with 2,5-norbornadiene and other hydrocarbons resulted in the formation of structures containing multiple boron atoms in complex arrangements (Maringgele et al., 1992).
Safety and Hazards
特性
IUPAC Name |
N-dichloroboranyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYZIVNKOIKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C(C)C)C(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399796 | |
| Record name | Dichloro(diisopropylamino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44873-49-6 | |
| Record name | Dichloro(diisopropylamino)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(diisopropylamino)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
